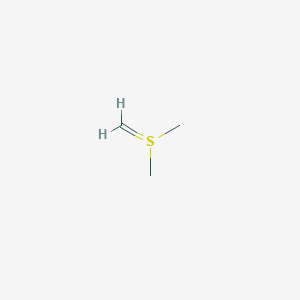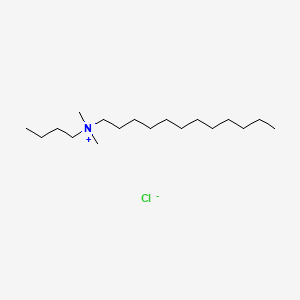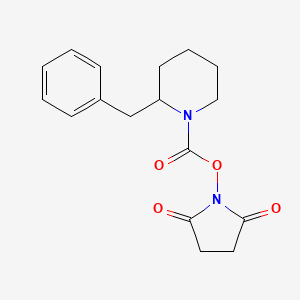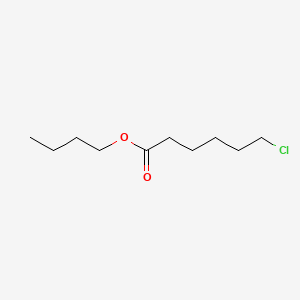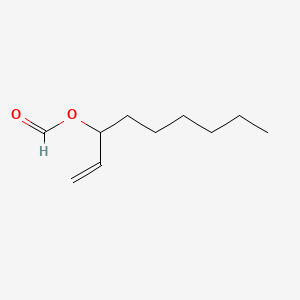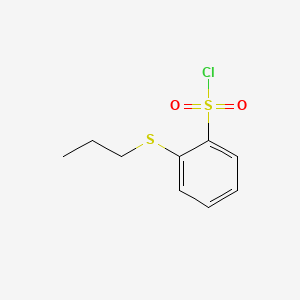
o-(Propylthio)benzenesulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(Propylthio)benzenesulphonyl chloride: is an organosulfur compound with the molecular formula C9H11ClO2S2 . It is a derivative of benzenesulfonyl chloride, where a propylthio group is attached to the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of o-(Propylthio)benzenesulfonic acid: The most common method involves the chlorination of o-(propylthio)benzenesulfonic acid using phosphorus pentachloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Direct Sulfonylation: Another method involves the direct sulfonylation of o-(propylthio)benzene using chlorosulfonic acid. This method is less common but can be used under controlled conditions.
Industrial Production Methods: Industrial production of o-(propylthio)benzenesulphonyl chloride typically involves large-scale chlorination processes using phosphorus pentachloride or thionyl chloride. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: o-(Propylthio)benzenesulphonyl chloride undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation Reactions: The propylthio group can be oxidized to form sulfoxides and sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine or triethylamine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the propylthio group.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.
Scientific Research Applications
Chemistry:
Protecting Groups: Used as a protecting group for amines and alcohols in organic synthesis.
Reagents: Employed as a reagent in the synthesis of various organic compounds.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: Used in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the synthesis of sulfonated polymers.
Agrochemicals: Employed in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of o-(propylthio)benzenesulphonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. The propylthio group can undergo oxidation to form sulfoxides and sulfones, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Benzenesulfonyl chloride: A simpler analog without the propylthio group.
p-Toluenesulfonyl chloride: Contains a methyl group instead of a propylthio group.
o-(Methylthio)benzenesulfonyl chloride: Contains a methylthio group instead of a propylthio group.
Uniqueness:
Reactivity: The presence of the propylthio group in o-(propylthio)benzenesulphonyl chloride enhances its reactivity compared to benzenesulfonyl chloride.
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation and reduction, makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
79792-99-7 |
|---|---|
Molecular Formula |
C9H11ClO2S2 |
Molecular Weight |
250.8 g/mol |
IUPAC Name |
2-propylsulfanylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S2/c1-2-7-13-8-5-3-4-6-9(8)14(10,11)12/h3-6H,2,7H2,1H3 |
InChI Key |
BYFHFTOAZIAVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


